molecular formula C₂₁H₁₅ClF₃NO₃S B1144609 6-Chloro-4-(2-cyclopropylethynyl)-3,4-dihydro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolino CAS No. 253663-87-5

6-Chloro-4-(2-cyclopropylethynyl)-3,4-dihydro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolino

Cat. No. B1144609
M. Wt: 453.86
InChI Key:
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Description

6-Chloro-4-(2-cyclopropylethynyl)-3,4-dihydro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolino, also known as 6-Chloro-4-(2-cyclopropylethynyl)-3,4-dihydro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolino, is a useful research compound. Its molecular formula is C₂₁H₁₅ClF₃NO₃S and its molecular weight is 453.86. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-4-(2-cyclopropylethynyl)-3,4-dihydro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolino suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4-(2-cyclopropylethynyl)-3,4-dihydro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolino including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-Chloro-4-(2-cyclopropylethynyl)-3,4-dihydro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolino involves the synthesis of the intermediate compounds followed by the final coupling reaction to form the target compound.

Starting Materials
2-chloro-3-nitrobenzoic acid, 2-cyclopropylethynylmagnesium bromide, phenylsulfonyl chloride, trifluoroacetic acid, sodium borohydride, sodium hydroxide, potassium carbonate, palladium on carbon, hydrogen gas, ethyl acetate, methanol, wate

Reaction
Step 1: Reduction of 2-chloro-3-nitrobenzoic acid to 2-chloro-3-aminobenzoic acid using sodium borohydride in methanol., Step 2: Cyclization of 2-chloro-3-aminobenzoic acid with trifluoroacetic acid and potassium carbonate to form 6-chloro-4-trifluoromethylquinoline., Step 3: Alkylation of 6-chloro-4-trifluoromethylquinoline with 2-cyclopropylethynylmagnesium bromide in the presence of palladium on carbon and hydrogen gas to form 6-chloro-4-(2-cyclopropylethynyl)-3,4-dihydro-4-trifluoromethylquinoline., Step 4: Sulfonation of 6-chloro-4-(2-cyclopropylethynyl)-3,4-dihydro-4-trifluoromethylquinoline with phenylsulfonyl chloride in the presence of sodium hydroxide to form 6-chloro-4-(2-cyclopropylethynyl)-3,4-dihydro-3-(phenylsulfonyl)-4-trifluoromethylquinoline., Step 5: Final coupling reaction of 6-chloro-4-(2-cyclopropylethynyl)-3,4-dihydro-3-(phenylsulfonyl)-4-trifluoromethylquinoline with 2-cyclopropylethynylmagnesium bromide in the presence of palladium on carbon and hydrogen gas to form 6-Chloro-4-(2-cyclopropylethynyl)-3,4-dihydro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolino., Step 6: Purification of the final product using ethyl acetate and water.

properties

CAS RN

253663-87-5

Product Name

6-Chloro-4-(2-cyclopropylethynyl)-3,4-dihydro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolino

Molecular Formula

C₂₁H₁₅ClF₃NO₃S

Molecular Weight

453.86

synonyms

6-Chloro-4-(cyclopropylethynyl)-3,4-dihydro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone

Origin of Product

United States

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